Cas no 1498308-34-1 ((3-oxobutyl)boronic acid)

(3-oxobutyl)boronic acid is a versatile boronic acid derivative with significant synthetic utility. It serves as an efficient reagent in cross-coupling reactions, offering high selectivity and excellent functional group tolerance. Its unique structure enables the construction of complex carbon skeletons, making it a valuable building block in organic synthesis.
(3-oxobutyl)boronic acid structure
(3-oxobutyl)boronic acid structure
商品名:(3-oxobutyl)boronic acid
CAS番号:1498308-34-1
MF:C4H9BO3
メガワット:115.923461675644
CID:5151241
PubChem ID:55255202

(3-oxobutyl)boronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, B-(3-oxobutyl)-
    • (3-oxobutyl)boronic acid
    • インチ: 1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3
    • InChIKey: YESXQLIXXIFICA-UHFFFAOYSA-N
    • ほほえんだ: B(CCC(=O)C)(O)O

(3-oxobutyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-152358-2500mg
(3-oxobutyl)boronic acid
1498308-34-1
2500mg
$838.0 2023-09-26
Enamine
EN300-152358-10000mg
(3-oxobutyl)boronic acid
1498308-34-1
10000mg
$1839.0 2023-09-26
Enamine
EN300-152358-5000mg
(3-oxobutyl)boronic acid
1498308-34-1
5000mg
$1240.0 2023-09-26
Enamine
EN300-152358-50mg
(3-oxobutyl)boronic acid
1498308-34-1
50mg
$359.0 2023-09-26
Enamine
EN300-152358-10.0g
(3-oxobutyl)boronic acid
1498308-34-1
10g
$855.0 2023-06-05
Enamine
EN300-152358-0.5g
(3-oxobutyl)boronic acid
1498308-34-1
0.5g
$190.0 2023-06-05
Enamine
EN300-152358-2.5g
(3-oxobutyl)boronic acid
1498308-34-1
2.5g
$389.0 2023-06-05
Enamine
EN300-152358-100mg
(3-oxobutyl)boronic acid
1498308-34-1
100mg
$376.0 2023-09-26
Enamine
EN300-152358-1000mg
(3-oxobutyl)boronic acid
1498308-34-1
1000mg
$428.0 2023-09-26
Enamine
EN300-152358-1.0g
(3-oxobutyl)boronic acid
1498308-34-1
1g
$199.0 2023-06-05

(3-oxobutyl)boronic acid 関連文献

(3-oxobutyl)boronic acidに関する追加情報

Introduction to (3-oxobutyl)boronic Acid (CAS No. 1498308-34-1)

(3-oxobutyl)boronic acid, with the chemical identifier CAS No. 1498308-34-1, is a specialized boronic acid derivative that has garnered significant attention in the field of chemical and pharmaceutical research. Boronic acids are known for their versatile reactivity and utility in various synthetic applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex organic molecules. The (3-oxobutyl)boronic acid compound, in particular, has emerged as a valuable intermediate in the synthesis of pharmacologically active compounds and advanced materials.

The structural uniqueness of (3-oxobutyl)boronic acid lies in its functional group arrangement, which includes a boronic acid moiety attached to a butyl group that is further substituted with a carbonyl group. This specific configuration imparts unique chemical properties that make it an attractive candidate for various synthetic transformations. The boronic acid group facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, which is a cornerstone in modern drug discovery and material science.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their broad spectrum of applications. One notable area is in the development of novel therapeutic agents. The (3-oxobutyl)boronic acid derivative has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in metabolic disorders and cancer pathways. The ability to precisely modulate the structure of these derivatives allows for the optimization of drug-like properties such as solubility, bioavailability, and target specificity.

Another significant application of (3-oxobutyl)boronic acid is in the realm of materials science. Boronic acids and their derivatives are increasingly being utilized in the development of smart materials and functional polymers. The (3-oxobutyl)boronic acid derivative, with its unique reactivity, can be incorporated into polymer backbones to create materials with enhanced properties such as responsiveness to environmental stimuli. This has opened up new avenues for applications in areas like biodegradable plastics, sensors, and coatings.

The synthesis of (3-oxobutyl)boronic acid typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Recent advancements in catalytic systems have further improved the efficiency of these synthetic routes, making (3-oxobutyl)boronic acid more accessible for industrial-scale production.

One of the most compelling aspects of (3-oxobutyl)boronic acid is its role in enabling innovative chemical reactions that were previously challenging or impossible to achieve. For example, its participation in directed ortho-metalation reactions has allowed chemists to construct highly functionalized aryl compounds with precision. This capability is particularly valuable in medicinal chemistry, where complex molecular architectures are often required for effective drug candidates.

The pharmaceutical industry has also leveraged (3-oxobutyl)boronic acid derivatives in the development of targeted therapies. By integrating this compound into drug molecules, researchers can enhance binding affinity to biological targets and improve therapeutic outcomes. Preclinical studies have shown promising results using derivatives of (3-oxobutyl)boronic acid in models of neurological disorders and inflammatory diseases. These findings underscore the potential of this compound as a cornerstone in next-generation drug design.

From an environmental perspective, the use of boronic acids like (3-oxobutyl)boronic acid aligns with sustainable chemistry principles. The compound can be designed to participate in catalytic cycles that minimize waste generation and energy consumption. Additionally, its biodegradability under certain conditions makes it an eco-friendly choice for industrial applications where environmental impact is a critical consideration.

In conclusion, (3-oxobutyl)boronic acid (CAS No. 1498308-34-1) represents a fascinating example of how specialized chemical entities can drive innovation across multiple disciplines. Its unique reactivity and structural features make it indispensable in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to evolve, so too will its applications, shaping the future landscape of chemical and biomedical advancements.

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